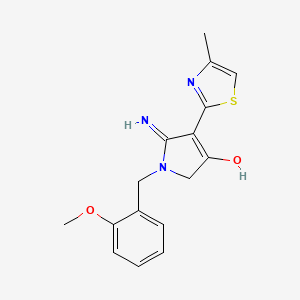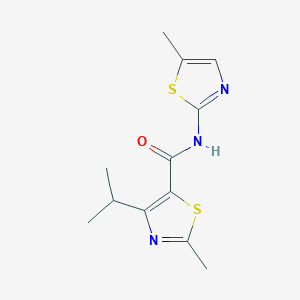![molecular formula C13H14N4O2S B11034785 4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11034785.png)
4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a triazine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole-3(5)-diazonium salts with appropriate β-ketosulfones . The interaction of sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines with sodium dithionite or thiourea 1,1-dioxide under mild conditions results in the chemospecific partial reduction of the triazine ring . The configuration of the obtained pyrazolo[5,1-c][1,2,4]triazine dihydro derivatives is established by X-ray structural analysis .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions, can be applied .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine undergoes various types of chemical reactions, including:
Reduction: The compound can be partially reduced using sodium dithionite or thiourea 1,1-dioxide under mild conditions.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Sodium Dithionite: Used for partial reduction of the triazine ring.
Thiourea 1,1-Dioxide: Another reagent for partial reduction under mild conditions.
Major Products Formed
The major products formed from these reactions include partially reduced derivatives of the original compound, which can be further analyzed and characterized using techniques such as X-ray structural analysis .
Scientific Research Applications
4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its cytotoxic effects against different tumor cell lines.
Chemical Biology: It is used in bioorthogonal applications with various strained alkenes and alkynes.
Pharmacology: The compound is being studied for its potential as a cholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cholinesterase, which is involved in the breakdown of acetylcholine.
Pathways Involved: By inhibiting cholinesterase, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine: Similar structure but with a phenyl group instead of a methyl group at the 4-position.
3-(4-Methylphenylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine: Similar structure but with a 4-methylphenylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H14N4O2S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-methyl-3-methylsulfonyl-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C13H14N4O2S/c1-9-13(20(2,18)19)16-15-12-11(8-14-17(9)12)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
InChI Key |
KEBKBISAJOGBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC2=C(C=NN12)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide](/img/structure/B11034716.png)

![4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11034733.png)
![Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11034734.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034740.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11034741.png)
![(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034746.png)
![11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11034755.png)

![8-methoxy-4,4-dimethyl-3'-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11034761.png)
![5,5-dimethyl-N-(oxolan-2-ylmethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11034764.png)
![4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034771.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11034779.png)

